molecular formula C10H18O2 B1583061 Vinyl octanoate CAS No. 818-44-0

Vinyl octanoate

Cat. No.: B1583061
CAS No.: 818-44-0
M. Wt: 170.25 g/mol
InChI Key: QBDADGJLZNIRFQ-UHFFFAOYSA-N
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Description

Vinyl octanoate, also known as octanoic acid vinyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from octanoic acid and vinyl alcohol. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl octanoate can be synthesized through the transesterification of octanoic acid with vinyl alcohol. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of octanoic acid with vinyl acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions: Vinyl octanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert this compound to octanol.

    Substitution: It can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.

Major Products:

Scientific Research Applications

Vinyl octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to produce various polymers and copolymers.

    Biology: It serves as a substrate in enzymatic reactions for the synthesis of bioactive compounds.

    Medicine: Research has explored its potential in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: It is used in the production of coatings, adhesives, and plasticizers

Mechanism of Action

The mechanism of action of vinyl octanoate involves its ester bond, which can be hydrolyzed by enzymes such as esterases. This hydrolysis releases octanoic acid and vinyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

    Vinyl acetate: Another vinyl ester, but with acetic acid instead of octanoic acid.

    Vinyl laurate: Similar structure but with a longer carbon chain (lauric acid).

    Vinyl caprylate: Another name for vinyl octanoate, emphasizing its caprylic acid component.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain vinyl esters like vinyl acetate, this compound has higher hydrophobicity and different reactivity patterns. This makes it suitable for applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

ethenyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDADGJLZNIRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29499-55-6
Record name Octanoic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29499-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00231372
Record name Octanoic acid, vinyl ester (mixed isomers)
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-44-0
Record name Vinyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl octanoate
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Record name Vinyl octanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32643
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Record name Octanoic acid, vinyl ester (mixed isomers)
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Record name Vinyl octanoate
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Record name VINYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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